

Technical Guide: Physical Properties & Characterization of 4-Bromophenyl Benzoate

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Compound of Interest

Compound Name: 4-Bromophenyl benzoate

CAS No.: 1523-17-7

Cat. No.: B073658

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Part 1: Executive Summary & Chemical Identity

4-Bromophenyl benzoate is a halogenated ester characterized by a rigid, rod-like molecular geometry. It serves as a critical structural motif in the design of mesogenic (liquid crystalline) materials due to its anisotropic polarizability and the potential for intermolecular halogen bonding. Its high crystallinity and distinct spectroscopic signature make it a model compound for studying substituent effects in aryl benzoates.

Chemical Identity

Parameter	Details
IUPAC Name	4-Bromophenyl benzoate
CAS Registry Number	1523-17-7
Molecular Formula	C ₁₃ H ₉ BrO ₂
Molecular Weight	277.11 g/mol
SMILES	<chem>c1ccc(cc1)C(=O)Oc2ccc(cc2)Br</chem>
Structure Type	Aromatic Ester (Benzoate)

Part 2: Physical & Thermodynamic Properties

The following data aggregates experimental values and crystallographic calculations. Note the distinction between bulk density and X-ray calculated density (

), which represents the theoretical maximum density of the perfect crystal lattice.

Table 1: Physicochemical Constants

Property	Value / Range	Source / Method
Melting Point	99 – 102 °C	Experimental (Recrystallized from Ethanol) [1]
Boiling Point	359.4 ± 25.0 °C	Predicted (760 Torr) [2]
Density (Crystallographic)	1.584 g/cm ³	Calculated from Unit Cell Data (See Solid-State section)
Density (Predicted)	1.465 ± 0.06 g/cm ³	ACD/Labs Prediction [2]
Solubility (Soluble)	Chloroform, Dichloromethane, Ethyl Acetate, Hot Ethanol	Non-polar/Polar Aprotic interactions
Solubility (Insoluble)	Water	Hydrophobic aromatic core
LogP (Octanol/Water)	4.3 – 5.2	High lipophilicity due to bromo-aryl moiety [3]

Part 3: Solid-State Characterization (Crystallography)

Understanding the crystal habit is essential for purification and material applications. **4-Bromophenyl benzoate** crystallizes in an orthorhombic system, forming infinite chains driven by weak C—H···O interactions and

-

stacking.

Crystallographic Data

- Crystal System: Orthorhombic

- Space Group:

(No. 33)
- Unit Cell Dimensions: [4]
 - Å
 - Å
 - Å
- Volume (

): 1162.3(3) Å³
- Z (Molecules/Cell): 4

Expert Insight (Density Calculation): Using the unit cell data, the theoretical density is validated as follows:

This value is significantly higher than the predicted bulk density (1.46 g/cm³), indicating efficient packing in the solid state.

Part 4: Spectroscopic Profile

Reliable identification requires correlating the ester functionality and the para-substituted aromatic rings.

Infrared Spectroscopy (FT-IR)

- Carbonyl Stretch (

): A strong, sharp band at 1735 – 1745 cm⁻¹. This is characteristic of an aryl ester.
- C-O Stretch: Distinct bands in the 1200 – 1270 cm⁻¹ region (Asymmetric C-O-C stretch).
- Aromatic C-H: Weak bands > 3000 cm⁻¹.

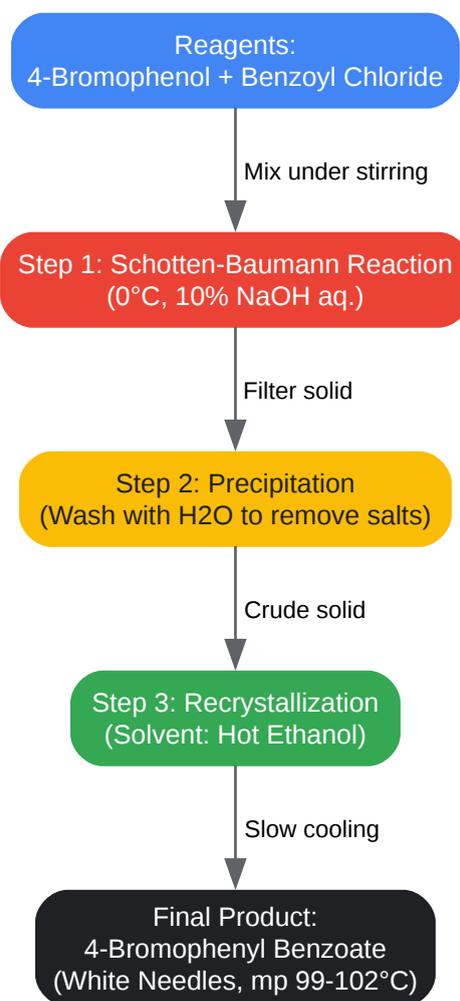
Nuclear Magnetic Resonance (¹H NMR)

- Solvent: CDCl_3
- Benzoate Ring (A):
 - ~8.1-8.2 ppm (2H, doublet): Ortho protons to the carbonyl (deshielded by anisotropy).
 - ~7.6 ppm (1H, triplet): Para proton.
 - ~7.5 ppm (2H, triplet): Meta protons.
- Bromophenyl Ring (B):
 - ~7.5-7.6 ppm (2H, doublet): Ortho protons to Bromine.
 - ~7.1-7.2 ppm (2H, doublet): Ortho protons to Oxygen (shielded relative to benzoate ortho).

Part 5: Synthesis & Purification Protocol

This protocol utilizes the Schotten-Baumann reaction conditions, optimized for high yield and purity.

Workflow Visualization



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Caption: Step-by-step synthesis and purification logic for obtaining analytical-grade **4-Bromophenyl benzoate**.

Detailed Methodology

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve 4-Bromophenol (10 mmol) in 10% NaOH solution (20 mL). Cool the solution to 0–5°C in an ice bath.
- **Acylation:** Add Benzoyl chloride (12 mmol) dropwise over 15 minutes with vigorous stirring. The excess benzoyl chloride ensures complete conversion of the phenol.
- **Work-up:** Continue stirring for 1 hour at room temperature. The product will precipitate as a white solid.

- Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold water (3 x 20 mL) to remove sodium chloride and excess NaOH.
- Purification (Critical Step):
 - Transfer the crude solid to a flask.
 - Add Ethanol (95%) and heat to reflux until fully dissolved.
 - Allow the solution to cool slowly to room temperature.
 - Collect the resulting needle-like crystals.
- Validation: Measure the melting point. A sharp range within 99–102°C confirms purity.

Part 6: References

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